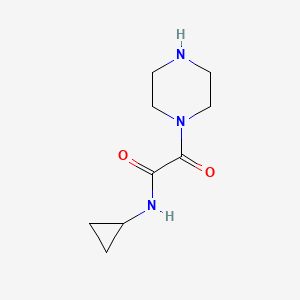

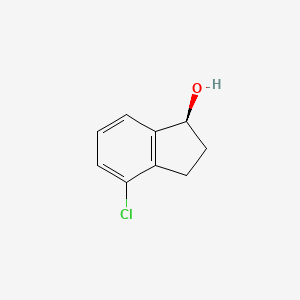

![molecular formula C11H13F3N2O B6142949 N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide CAS No. 1020998-33-7](/img/structure/B6142949.png)

N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

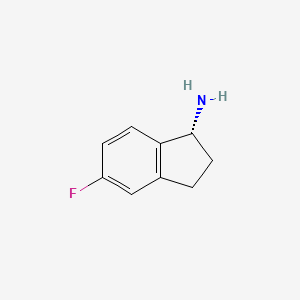

“N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide” is a chemical compound. It is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . It is a small molecule and is considered experimental .

Chemical Reactions Analysis

The chemical reactions involving “N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide” are not explicitly mentioned in the available resources .Scientific Research Applications

Antineoplastic Activity

Flutamide is classified as an anti-androgen and is used in the management of advanced prostate cancer. It acts by inhibiting androgen receptors, thereby suppressing the growth of androgen-dependent tumors. Its oral administration leads to extensive first-pass metabolism in the liver, resulting in the production of several metabolites .

Metabolite Synthesis and Characterization

Two important metabolites of Flutamide are 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3). Flu-1 is a major plasma metabolite and a known impurity. It can cause severe hepatic dysfunction. Flu-3, on the other hand, is the primary urinary metabolite, representing a significant portion of excretion. Structural confirmation of these metabolites is crucial for understanding their impact .

Chromatographic Analysis

Efforts have been made to develop chromatographic methods for resolving Flutamide and its metabolites. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC–DAD) are commonly used techniques. These methods allow quantitative analysis of Flutamide and its metabolites in pure form, human urine, and plasma samples. Validation follows FDA guidelines and USP recommendations .

Trifluoromethyl Group Effects

The trifluoromethyl (CF3) group in Flutamide contributes to its pharmacological properties. Understanding the physicochemical effects of CF3 substitutions is essential. Researchers have compared CF3-substituted residues with their methyl (CH3)-substituted analogues to predict perturbations in protein stability and dynamics .

Indole Scaffold and Receptor Binding

Flutamide contains an indole nucleus, which is a common scaffold in synthetic drug molecules. Indole derivatives exhibit clinical and biological applications. Investigating Flutamide’s binding affinity to multiple receptors provides insights for developing new derivatives with therapeutic potential .

Enthalpy of Reaction with Acetamide

Flutamide’s reaction enthalpy with acetamide has been studied. Such thermodynamic data contribute to our understanding of its chemical behavior and interactions .

properties

IUPAC Name |

N-methyl-2-[[3-(trifluoromethyl)phenyl]methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-15-10(17)7-16-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,16H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMPRYLANMHZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)

![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)

![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)